Cas no 201478-72-0 (Benzyl 3-formylpiperidine-1-carboxylate)

Benzyl 3-formylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive formyl group and protected amine functionality. The benzyloxycarbonyl (Cbz) group enhances stability while allowing selective deprotection under mild conditions, making it suitable for peptide and heterocycle synthesis. The formyl moiety at the 3-position facilitates further derivatization, including reductive amination or condensation reactions, enabling the construction of complex molecular scaffolds. Its well-defined structure and high purity ensure reproducibility in pharmaceutical and agrochemical research. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering a balance of reactivity and handling stability.
Benzyl 3-formylpiperidine-1-carboxylate structure
201478-72-0 structure
商品名:Benzyl 3-formylpiperidine-1-carboxylate
CAS番号:201478-72-0
MF:C14H17NO3
メガワット:247.2897
MDL:MFCD02179022
CID:66613
PubChem ID:9899653

Benzyl 3-formylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Benzyl 3-formylpiperidine-1-carboxylate
    • 1-Cbz-3-Piperidinecarboxaldehyde
    • 5-BROMO-2-METHYL-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE
    • N-Cbz-3-piperidinylcarboxaldehyde
    • 1-Benzyloxycarbonyl-3-formyl piperidine
    • 1-Benzyloxycarbonylpiperidine-3-carboxaldehyde
    • 1-Cbz-3-formyl-piperidine
    • 1-N-Z-3-FORMYLPIPERIDINE
    • 3-Formyl-piperidine-1-carboxylic acid benzyl ester
    • benzyl 3-formyl-1-piperidinecarboxylate
    • benzyl-3-formylpiperidine-1-carboxylate
    • N-CBZ-3-FORMYLPIPERIDINE
    • Piperidine-3-carboxaldehyde,N-CBZ protected
    • N-CBZ-3-PIPERIDINECARBOXALDEHYDE
    • PubChem17509
    • 3-formyl N-Cbz-piperidine
    • QKGTVOXHDCVOAW-UHFFFAOYSA-N
    • 1-N-Cbz-3-piperidinecarbaldehyde
    • 1-CBZ-PIPERIDINE-3-ALDEHYDE
    • RW1056
    • OR1094
    • 1-benzyloxycarbonyl-3-formylpiperidin
    • SY016412
    • benzyl 3-formylpiperidine-1-carboxylate;N-Cbz-3-piperidinecarboxaldehyde
    • AB10988
    • FT-0660527
    • CS-11342
    • A4394
    • Z2044761404
    • MFCD02179022
    • 1-PIPERIDINECARBOXYLIC ACID, 3-FORMYL-, PHENYLMETHYL ESTER
    • EN300-4753970
    • AKOS015902248
    • DTXSID30432552
    • 1-benzyloxycarbonyl-3-formylpiperidine
    • AM100474
    • SCHEMBL992822
    • 201478-72-0
    • DB-012032
    • MDL: MFCD02179022
    • インチ: 1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2
    • InChIKey: QKGTVOXHDCVOAW-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])=O)C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 247.12100
  • どういたいしつりょう: 247.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 46.6

じっけんとくせい

  • 密度みつど: 1.222
  • ふってん: 384.503℃/760mmHg
  • フラッシュポイント: 384.503 °C at 760 mmHg
  • 屈折率: 1.594
  • PSA: 46.61000
  • LogP: 2.17200

Benzyl 3-formylpiperidine-1-carboxylate セキュリティ情報

Benzyl 3-formylpiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl 3-formylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4753970-1.0g
benzyl 3-formylpiperidine-1-carboxylate
201478-72-0 95%
1.0g
$170.0 2023-07-09
Enamine
EN300-4753970-25.0g
benzyl 3-formylpiperidine-1-carboxylate
201478-72-0 95%
25.0g
$2557.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076622-1g
3-Formyl-piperidine-1-carboxylic acid benzyl ester
201478-72-0 98%
1g
¥2350 2023-04-15
TRC
B276685-50mg
Benzyl 3-formylpiperidine-1-carboxylate
201478-72-0
50mg
$ 81.00 2023-04-18
TRC
B276685-250mg
Benzyl 3-formylpiperidine-1-carboxylate
201478-72-0
250mg
$ 207.00 2023-04-18
Enamine
EN300-4753970-10.0g
benzyl 3-formylpiperidine-1-carboxylate
201478-72-0 95%
10.0g
$1359.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076622-25g
3-Formyl-piperidine-1-carboxylic acid benzyl ester
201478-72-0 98%
25g
¥25990 2023-04-15
Chemenu
CM111929-5g
benzyl 3-formylpiperidine-1-carboxylate
201478-72-0 95%
5g
$372 2021-08-06
Alichem
A129007469-10g
Benzyl 3-formylpiperidine-1-carboxylate
201478-72-0 95%
10g
$816.48 2023-09-02
Chemenu
CM111929-10g
benzyl 3-formylpiperidine-1-carboxylate
201478-72-0 95%
10g
$707 2021-08-06

Benzyl 3-formylpiperidine-1-carboxylate 合成方法

Benzyl 3-formylpiperidine-1-carboxylate 関連文献

Benzyl 3-formylpiperidine-1-carboxylateに関する追加情報

Recent Advances in the Application of Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0) in Chemical Biology and Pharmaceutical Research

Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its piperidine core and formyl functional group, serves as a key building block for the synthesis of various pharmacologically active molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, infectious diseases, and cancer therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Benzyl 3-formylpiperidine-1-carboxylate as a precursor in the synthesis of potent sigma-1 receptor ligands. The researchers utilized the formyl group for subsequent reductive amination reactions, enabling the rapid generation of a diverse library of compounds with varying pharmacological profiles. This approach yielded several candidates with nanomolar affinity for the sigma-1 receptor, a promising target for neuropathic pain and neurodegenerative diseases.

In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) the application of 201478-72-0 in the development of novel quinolone derivatives. The piperidine scaffold provided optimal spatial arrangement for interaction with bacterial DNA gyrase, while the benzyloxycarbonyl protecting group allowed for selective deprotection during synthetic sequences. This work has led to compounds showing improved activity against drug-resistant strains of Staphylococcus aureus.

Recent advances in synthetic methodology have also expanded the utility of Benzyl 3-formylpiperidine-1-carboxylate. A Nature Communications paper (2024) described a novel photoredox-catalyzed C-H functionalization protocol that enables direct modification of the piperidine ring at the 4-position, significantly expanding the chemical space accessible from this intermediate. This breakthrough has important implications for medicinal chemistry, allowing for more efficient exploration of structure-activity relationships.

The compound's role in PROTAC (Proteolysis Targeting Chimera) development has been particularly noteworthy. Researchers at Memorial Sloan Kettering Cancer Center utilized 201478-72-0 as a linker component in the design of BET protein degraders, as reported in Cell Chemical Biology (2023). The formyl group served as an ideal conjugation point for E3 ligase ligands, while the piperidine ring provided optimal spacing and flexibility for ternary complex formation.

Quality control and analytical method development for 201478-72-0 have also seen significant progress. A recent Analytical Chemistry publication (2024) presented a validated UPLC-MS/MS method for the quantification of Benzyl 3-formylpiperidine-1-carboxylate and its potential impurities in pharmaceutical preparations, addressing the growing need for robust quality standards as this intermediate enters broader use in drug development pipelines.

Looking forward, the unique chemical properties of Benzyl 3-formylpiperidine-1-carboxylate continue to inspire innovative applications. Current research directions include its use in DNA-encoded library technology, as a handle for bioconjugation in antibody-drug conjugates, and as a scaffold for the development of covalent inhibitors. The compound's versatility ensures it will remain an important tool in chemical biology and medicinal chemistry research for years to come.

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Amadis Chemical Company Limited
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